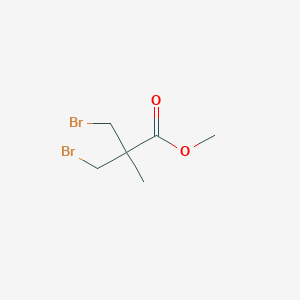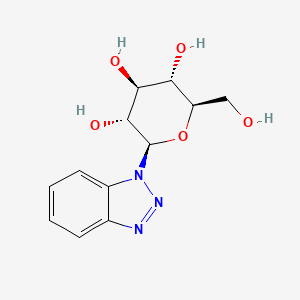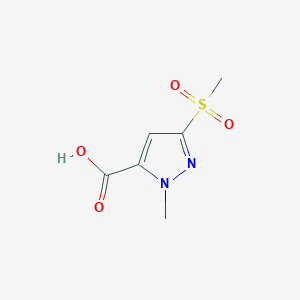
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole
Descripción general
Descripción
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole (CMFMI) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular formula of C9H7ClFNO and a molecular weight of 205.6 g/mol. CMFMI has a wide range of applications in the scientific research field, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, including drugs, agricultural chemicals, and dyes. It has also been used to study enzyme-catalyzed reactions, as well as to study the mechanism of action of various enzymes. 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has been used in the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In addition, it has been used to study the mechanism of action of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is not fully understood. However, it is believed that 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole may act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. It is believed that 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole may act as an inhibitor of these enzymes, thus reducing the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, antifungal, and anti-cancer properties. In addition, 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has been found to inhibit the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively easy to synthesize. In addition, it has a wide range of applications in the scientific research field, including biochemical and physiological effects, synthesis methods, and mechanisms of action. However, 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole also has several limitations for use in laboratory experiments. It is a relatively new compound and its effects are not fully understood. In addition, it is not approved for use in humans.
Direcciones Futuras
The future of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is promising. Further research is needed to better understand the biochemical and physiological effects of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole, as well as to determine its potential applications in the medical field. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole. Furthermore, further research is needed to investigate the mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole and to identify potential drug targets for its use in the medical field. Finally, further research is needed to investigate the potential toxicological effects of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole.
Métodos De Síntesis
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole can be synthesized by various methods, including the reaction of 4-fluorophenol with chloromethyl isocyanate, the reaction of 4-fluorophenol with chloromethyl methyl ether, and the reaction of 4-fluorophenol with chloromethyl isothiocyanate. The reaction of 4-fluorophenol with chloromethyl isocyanate is the most common synthesis method and produces the highest yield of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole. This method involves the reaction of 4-fluorophenol with an excess of chloromethyl isocyanate in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction is typically carried out at room temperature.
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)-4-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORGUYJLYFNPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214408 | |
| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole | |
CAS RN |
863669-65-2 | |
| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B6616891.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)



![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)



![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)

